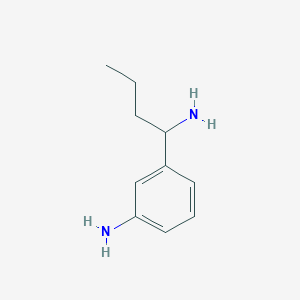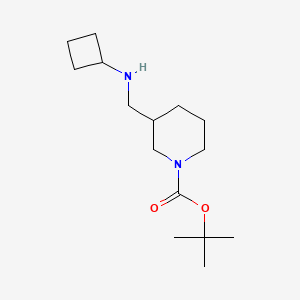
6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline is a heterocyclic compound that combines the structural features of thiophene and tetrahydroisoquinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thiophene derivatives with tetrahydroisoquinoline precursors in the presence of catalysts such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF) in chlorobenzene .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the thiophene and isoquinoline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully saturated derivatives.
Applications De Recherche Scientifique
6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in oxidative stress pathways, thereby exerting neuroprotective or anticancer effects .
Comparaison Avec Des Composés Similaires
6,7-Dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline: Shares structural similarities but differs in the presence of methoxy groups.
1,2,3,4-Tetrahydroisoquinoline: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
Uniqueness: 6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline is unique due to the combination of the thiophene and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This duality allows for a wide range of applications and reactivity patterns not seen in simpler analogs.
Propriétés
Formule moléculaire |
C13H13NS |
|---|---|
Poids moléculaire |
215.32 g/mol |
Nom IUPAC |
6-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H13NS/c1-2-13(15-7-1)11-3-4-12-9-14-6-5-10(12)8-11/h1-4,7-8,14H,5-6,9H2 |
Clé InChI |
QCIGPMPMTQIOSE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1C=C(C=C2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)

![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)


![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)

![3-Cbz-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B12066220.png)
![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt](/img/structure/B12066224.png)

![Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate](/img/structure/B12066238.png)


